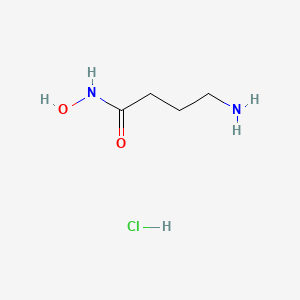

4-amino-N-hydroxybutanamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H11ClN2O2 |

|---|---|

Molecular Weight |

154.59 g/mol |

IUPAC Name |

4-amino-N-hydroxybutanamide;hydrochloride |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-3-1-2-4(7)6-8;/h8H,1-3,5H2,(H,6,7);1H |

InChI Key |

DVJCOJNKSYZKRN-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NO)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Amino N Hydroxybutanamide Hydrochloride Analogs

Established Synthetic Routes to the Butanamide Core

The butanamide core is a fundamental structural motif, and its synthesis can be achieved through several established routes, including nucleophilic substitution, aminolysis reactions, and lactone ring-opening methodologies.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a versatile method for constructing the butanamide core. In this approach, a suitable nucleophile, typically an amine, attacks an electrophilic carbonyl compound, leading to the formation of an amide bond. For the synthesis of 4-aminobutanamide (B1198625) derivatives, this can involve the reaction of a 4-aminobutyric acid derivative, where the carboxylic acid is activated to an acyl halide or another reactive species, with an appropriate amine.

The reaction of an acyl chloride with an amine is a common method for amide bond formation. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine. This method is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, oxidation-induced nucleophilic substitution has been explored, where an oxidizing agent facilitates the attack of a nucleophile, such as hydroxylamine (B1172632), on a substrate. nih.gov This approach can be useful for introducing specific functionalities under mild conditions.

Aminolysis Reactions in Butanamide Synthesis

Aminolysis is a chemical process involving the reaction of an amine with another molecule, resulting in the cleavage of a chemical bond. wikipedia.org In the context of butanamide synthesis, aminolysis typically refers to the reaction of an ester or another carboxylic acid derivative with an amine to form the corresponding amide. wikipedia.org This reaction is fundamental to the formation of the amide bond in the butanamide core.

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is often activated using coupling agents or by converting it to a more reactive derivative like an ester or acyl chloride. wikipedia.org Aminolysis of esters is a widely used method for amide synthesis.

Lactone Ring Opening Methodologies

Lactone ring-opening reactions provide an efficient route to ω-hydroxyalkylamides and related structures, including the 4-hydroxybutanamide (B1328909) core, which can be a precursor to 4-amino-N-hydroxybutanamide. The ring-opening of γ-butyrolactone, a five-membered lactone, with an amine is a key step in this process.

The direct aminolysis of γ-butyrolactone can be challenging due to the stability of the lactone ring. However, this reaction can be facilitated by using highly nucleophilic amines or by employing catalysts. A significant advancement in this area is the use of N-substituted succinimides, which can be readily opened by aqueous hydroxylamine at room temperature to yield N-hydroxybutanamide derivatives. nih.govnih.gov This method is particularly advantageous as it directly installs the desired N-hydroxy functionality. The synthesis of 4-aminobutyric acid from γ-butyrolactone has also been achieved through reaction with potassium phthalimide (B116566) followed by hydrolysis. researchgate.net

Methods for N-Hydroxylation and Salt Formation

The introduction of the N-hydroxy group and the subsequent formation of a hydrochloride salt are critical steps in the synthesis of 4-amino-N-hydroxybutanamide hydrochloride.

N-hydroxylation, the process of introducing a hydroxyl group onto a nitrogen atom, is a key transformation in the synthesis of the target compound. This can be achieved through various methods, including the reaction of an amide with an oxidizing agent or the use of hydroxylamine as a nucleophile in a substitution or ring-opening reaction. As mentioned previously, the ring-opening of N-substituted succinimides with hydroxylamine is a direct and efficient method for forming N-hydroxybutanamides. nih.govnih.gov The mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 enzymes has also been studied, providing insights into the biological processes of N-hydroxylation. nih.govnih.gov

Once the 4-amino-N-hydroxybutanamide is synthesized, it is often converted to its hydrochloride salt. Salt formation is a common practice in pharmaceutical chemistry to improve the stability, solubility, and handling of a compound. The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid. umich.edugoogle.com

Advanced Derivatization Techniques for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For 4-amino-N-hydroxybutanamide analogs, derivatization of the 4-amino moiety is a key strategy to explore the SAR.

Modifications of the 4-Amino Moiety

Modifications of the 4-amino group can significantly impact the pharmacological properties of the molecule. Common derivatization strategies include N-acylation and N-alkylation.

N-Acylation: The introduction of an acyl group to the 4-amino moiety can be achieved by reacting the parent amine with an acyl chloride or a carboxylic acid anhydride. This modification can influence the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.

N-Alkylation: The attachment of alkyl groups to the 4-amino nitrogen can be accomplished through various methods, including reductive amination or reaction with alkyl halides. N-alkylation can alter the basicity and lipophilicity of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic profile. researchgate.net

The following table summarizes the types of modifications and their potential impact on the properties of the molecule.

| Modification Type | Reagents | Potential Impact on Properties |

| N-Acylation | Acyl chlorides, Carboxylic acid anhydrides | Alters polarity, hydrogen bonding, and target interaction |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Modifies basicity, lipophilicity, and pharmacokinetic profile |

Substitutions on the Amide Nitrogen and Carbon Chain

The structural modification of 4-amino-N-hydroxybutanamide analogs through substitutions on the amide nitrogen and alterations to the carbon backbone is a key strategy for developing novel derivatives. These modifications influence the molecule's chemical properties and biological interactions.

One prevalent method for introducing substituents involves the use of N-substituted succinimides. A novel, two-step approach allows for the synthesis of a wide range of N-hydroxybutanamide derivatives. mdpi.com The process begins with the synthesis of an N-substituted succinimide (B58015), which is achieved by reacting an aromatic amine or a carboxylic acid hydrazide with succinic anhydride. mdpi.com In the subsequent step, the imide ring is opened by hydroxylamine, yielding the desired N-substituted N-hydroxybutanamide derivative. mdpi.comnih.gov This method is efficient, often excluding the need for additional purification procedures and avoiding expensive additives. mdpi.com The versatility of this approach lies in the ability to introduce a diverse array of substituents onto the nitrogen atom by varying the initial amine or hydrazide used. mdpi.commdpi.com

Generally, N-substituted hydroxamic acids can be synthesized by utilizing alkyl or aryl groups to substitute the hydrogen atom attached to the nitrogen. allresearchjournal.com The acidity of the resulting hydroxamic acid can be increased by replacing the -NH proton with these groups. acs.org

Modifications to the carbon chain are typically achieved by starting with appropriately substituted precursors. For instance, the aminolysis of substituted γ-lactones with an amine can generate derivatives with varied carbon backbones. Similarly, starting with a substituted 4-hydroxybutyric acid allows for the introduction of modifications along the four-carbon chain before its conversion to the final hydroxamic acid.

The table below summarizes synthetic strategies for introducing substitutions.

| Position of Substitution | Synthetic Strategy | Precursors | Key Features |

| Amide Nitrogen | Ring-opening of N-substituted succinimides | N-substituted succinimides, Hydroxylamine | Efficient one- or two-step process, allows for diverse substituents. mdpi.comnih.gov |

| Amide Nitrogen | Acylation of substituted hydroxylamines | Carboxylic acids/esters/acyl chlorides, N-substituted hydroxylamines | General method for N-alkylation or N-arylation. allresearchjournal.comwikipedia.org |

| Carbon Chain | Aminolysis of substituted lactones | Substituted γ-butyrolactones, Amines | Introduces modifications on the carbon backbone prior to amide formation. |

| Carbon Chain | Amidation of substituted carboxylic acids | Substituted 4-hydroxybutyric acids, Hydroxylamine | Allows for functionalization of the carbon chain at the carboxylic acid stage. acs.org |

Stereochemical Control in Analog Synthesis

Achieving stereochemical control is critical when synthesizing chiral analogs of 4-amino-N-hydroxybutanamide, as specific stereoisomers often exhibit distinct biological activities. Stereoselective synthesis aims to control the formation of these specific isomers.

A primary strategy for achieving stereocontrol is to utilize chiral starting materials. One documented stereoselective synthesis of a 4-hydroxybutanamide derivative, (S)-2-(Benzyloxy)-N-(2-(tert-butyldimethylsilyloxy)ethyl)-4-hydroxybutanamide, begins with the known chiral lactone, (S)-α-benzyloxy-γ-lactone. Reacting this enantiomerically pure lactone with an appropriate amine leads to a product with a defined stereocenter, demonstrating how the chirality of the precursor is transferred to the final molecule. This approach underscores the importance of a robust chiral pool of starting materials for synthesizing stereochemically defined analogs.

The table below outlines a key approach to stereochemical control.

| Synthetic Approach | Starting Material Example | Description |

| Use of Chiral Precursors | (S)-α-benzyloxy-γ-lactone | The synthesis begins with an enantiomerically pure lactone. The ring-opening reaction with an amine preserves the stereocenter, resulting in a chiral 4-hydroxybutanamide derivative. |

Incorporation of Functionalized Side Chains

The incorporation of functionalized side chains onto the 4-amino-N-hydroxybutanamide scaffold is a versatile strategy for modifying the compound's properties. These side chains can be introduced at various positions, including the amide nitrogen or along the carbon backbone.

A highly effective method for introducing diverse, functionalized side chains is the N-substituted succinimide ring-opening strategy previously mentioned. nih.gov By selecting an initial amine or hydrazide that already contains the desired functional group (e.g., phenyl, iodoaniline, nitro- or methoxy-substituted benzene (B151609) rings), this functionality becomes the N-substituent in the final N-hydroxybutanamide product. mdpi.comnih.govmdpi.com This method provides a direct route to a wide array of derivatives bearing complex side chains. mdpi.com

Another common approach is the amidation of a carboxylic acid with a functionalized amine. For example, new series of functionalized amino acid derivatives have been synthesized by coupling a carboxylic acid with various substituted amines, creating a diverse library of amide compounds. nih.govresearchgate.net This principle can be applied to the synthesis of 4-amino-N-hydroxybutanamide analogs, where a suitably protected 4-aminobutyric acid derivative is coupled with a functionalized hydroxylamine, or a 4-functionalized butyric acid is coupled with hydroxylamine. The choice of coupling partners allows for the systematic introduction of different side chains.

The table below details methods for incorporating functionalized side chains.

| Method | Description | Examples of Incorporated Side Chains |

| N-Substituted Succinimide Ring-Opening | An amine or hydrazide containing the desired side chain is used to form an N-substituted succinimide, which is then opened with hydroxylamine. mdpi.comnih.gov | Aromatic groups, substituted phenyl rings (e.g., iodoaniline), heterocyclic moieties. nih.gov |

| Amidation using Functionalized Amines/Acids | A carboxylic acid is activated and reacted with an amine (or hydroxylamine) that bears a functionalized side chain. nih.gov | Alkyl or aryl groups, amino acids, various pharmacophores. wikipedia.orgresearchgate.net |

Molecular and Cellular Mechanisms of Action of 4 Amino N Hydroxybutanamide Hydrochloride and Its Derivatives

Engagement with Gamma-Aminobutyric Acid (GABA) Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by a family of four GABA transporters (GATs): GAT1, GAT2, GAT3, and BGT1 (murine subtypes mGAT1-4). By inhibiting these transporters, compounds can increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism is a key strategy for treating various neurological disorders, including epilepsy and neuropathic pain. nih.govnih.govnih.gov Derivatives of 4-aminobutanamide (B1198625) have been specifically investigated for their ability to engage with these transporters.

Inhibition Profile Across mGAT Subtypes (mGAT1-4)

Research into 2-substituted 4-aminobutanamide derivatives has demonstrated their capacity to inhibit GABA transport across all four murine GAT subtypes (mGAT1-4). semanticscholar.org In studies using HEK-293 cell lines stably expressing these transporters, various derivatives exhibited a range of inhibitory potencies. The measured pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), were found to be in the range of 4.23 to 5.23.

Among the tested compounds, certain derivatives showed notable potency and some degree of selectivity. For instance, one 4-aminobutanamide derivative, compound 50a , which features a chlorine atom on its benzyl (B1604629) moiety, was identified as the most potent inhibitor of the mGAT2 subtype among a series of related molecules, with a pIC50 value of 5.43. semanticscholar.org This highlights how structural modifications to the 4-aminobutanamide backbone can influence both the potency and the selectivity profile across the different GAT isoforms.

Table 1: Inhibitory Potency of 4-Aminobutanamide Derivatives on mGAT Subtypes This table is interactive. You can sort and filter the data.

| Compound Class | Target | Potency Range (pIC50) | Most Potent Derivative Example | Potency of Example (pIC50) |

|---|---|---|---|---|

| 2-substituted 4-aminobutanamides | mGAT1-4 | 4.23–5.23 | - | - |

| 4-aminobutanamide derivative | mGAT2 | - | Compound 50a | 5.43 |

Binding Kinetics and Thermodynamics at GABA Transporters

Detailed studies on the binding kinetics (e.g., association and dissociation rates) and the thermodynamic properties of 4-amino-N-hydroxybutanamide hydrochloride at GABA transporters have not been extensively reported. However, the methodologies used to characterize related derivatives provide insight into their binding mechanism. Competitive mass spectrometry (MS) binding assays have been employed to determine the specific binding affinity of these compounds for mGAT1. nih.govsemanticscholar.orgacs.org This assay format, which measures the displacement of a known marker ligand (such as NO711), indicates that these derivatives engage the transporter in a competitive manner, likely binding at or near the same site as the native substrate, GABA. nih.govacs.org The results from these MS binding assays have shown good correlation with traditional radioligand binding experiments, validating their utility in determining binding affinity (Ki) values. acs.org

Impact on GABAergic Neurotransmission Pathways in Preclinical Models

The inhibition of GATs by 4-aminobutanamide derivatives translates to significant functional effects on GABAergic neurotransmission in preclinical models. By preventing the reuptake of GABA from the synapse, these inhibitors effectively increase the availability of the neurotransmitter to bind to its postsynaptic receptors, thus enhancing inhibitory signaling. nih.gov This mechanism is particularly relevant for conditions characterized by neuronal hyperexcitability, such as seizures.

In vivo studies have demonstrated the anticonvulsant properties of these compounds. Specifically, selected 4-aminobutanamide derivatives have shown significant activity in a mouse model of pentylenetetrazole (PTZ)-induced seizures. PTZ is a non-competitive antagonist of the GABAA receptor, and the ability of GAT inhibitors to counteract its effects provides strong evidence of their capacity to bolster GABAergic pathways in a functional setting. nih.gov The efficacy of GAT inhibitors in such models underscores their potential to restore the balance between neuronal excitation and inhibition.

Modulation of Histone Deacetylase (HDAC) Activity

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This action plays a crucial role in epigenetic regulation, controlling gene expression and a wide array of cellular processes. The N-hydroxybutanamide group, a hydroxamic acid, is a well-established zinc-binding functional group known to potently inhibit zinc-dependent HDAC enzymes.

Isoform Selectivity and Potency (e.g., HDAC1, HDAC6)

While the N-hydroxybutanamide moiety is a known pharmacophore for HDAC inhibition, specific data on the isoform selectivity and potency of this compound are not extensively detailed in the available literature. However, studies on structurally related hydroxamate-based inhibitors provide insights into how the aliphatic chain (the "linker" region) can influence these properties.

For example, Suberoylanilide hydroxamic acid (SAHA), which also contains an aliphatic linker, is known to be a non-selective, pan-HDAC inhibitor. Research on modifications to SAHA's linker has shown that it is possible to achieve selectivity. Introducing modifications to the aliphatic chain can confer dual selectivity for specific isoforms, such as HDAC6 and HDAC8. This suggests that the butanamide linker of 4-amino-N-hydroxybutanamide would likewise influence its binding and selectivity profile across the 11 zinc-dependent HDAC isoforms, although its specific profile remains to be fully characterized.

Molecular Interactions within the Active Site (e.g., Zinc Chelation)

The primary mechanism of action for all hydroxamic acid-based HDAC inhibitors, including 4-amino-N-hydroxybutanamide, involves a direct interaction with the enzyme's active site. The catalytic activity of class I, II, and IV HDACs is dependent on a zinc ion (Zn2+) located at the bottom of a narrow catalytic pocket.

The hydroxamic acid functional group acts as a powerful zinc-binding group (ZBG). It chelates the Zn2+ ion in a bidentate fashion, with both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group coordinating with the ion. This strong interaction mimics the transition state of the natural substrate deacetylation reaction but is not hydrolyzable, effectively blocking the enzyme's catalytic activity. This zinc chelation is considered the decisive factor for the inhibitory potency of hydroxamate-based HDAC inhibitors.

Downstream Epigenetic Modulations

The N-hydroxybutanamide structural motif is a key pharmacophore found in a class of compounds known as histone deacetylase (HDAC) inhibitors. While direct studies on this compound are limited, the broader class of N-hydroxybutanamide derivatives has been shown to exert significant influence over epigenetic regulatory mechanisms. This is primarily achieved through the inhibition of HDAC enzymes, which play a crucial role in the regulation of gene expression.

Histone Acetylation Dynamics (e.g., H3 Acetylation)

Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene transcription. The acetylation of lysine residues on the N-terminal tails of histones, such as histone H3 (H3), neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that is generally associated with transcriptional activation. Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) results in a more condensed chromatin structure (heterochromatin) and transcriptional repression.

Compounds containing the N-hydroxybutanamide moiety, such as butyrylhydroxamic acid, have been identified as potent inhibitors of HDACs. nih.gov By inhibiting the activity of these enzymes, these compounds lead to a state of histone hyperacetylation. This alteration in the epigenetic landscape can reactivate the expression of silenced genes, including tumor suppressor genes. Research on other HDAC inhibitors has shown that they can induce a time- and dose-dependent hyperacetylation of H3. nih.gov For instance, treatment of cells with certain HDAC inhibitors has been shown to significantly increase the acetylation of specific lysine residues on the H3 tail, including K9, K14, K18, and K23. nih.gov This suggests that this compound, by virtue of its core structure, likely influences the acetylation state of histone H3, thereby modulating chromatin dynamics and gene accessibility.

Non-Histone Protein Acetylation (e.g., Alpha-Tubulin Acetylation)

The regulatory scope of HDACs extends beyond histones to include a variety of non-histone proteins, thereby influencing numerous cellular processes. One such important substrate is α-tubulin, a key component of microtubules. The acetylation of α-tubulin is a post-translational modification that is associated with the stability and function of microtubules, which are critical for cell structure, intracellular transport, and cell division.

HDAC6, a class IIb histone deacetylase, is a primary deacetylase of α-tubulin. Inhibition of HDAC6 by compounds containing a hydroxamic acid group can lead to an accumulation of acetylated α-tubulin. This hyperacetylation can, in turn, affect microtubule-dependent processes. While direct evidence for the effect of this compound on α-tubulin acetylation is not available, its potential as an HDAC inhibitor suggests that it could modulate the acetylation status of this and other non-histone proteins, thereby impacting a wide range of cellular functions.

Gene Expression Regulation

By altering the acetylation status of histones and other proteins, HDAC inhibitors can profoundly impact gene expression patterns. The hyperacetylation of histones in promoter regions can lead to the recruitment of transcription factors and the transcriptional machinery, resulting in the upregulation of gene expression. This mechanism is central to the therapeutic potential of HDAC inhibitors in various diseases, including cancer, where the silencing of tumor suppressor genes is a common event.

The regulation of gene expression by amino acids and their derivatives is a complex process that can occur at both transcriptional and translational levels. nih.govnih.gov While specific gene expression profiles induced by this compound have not been detailed in the available literature, its presumed role as an HDAC inhibitor suggests that it would lead to changes in the expression of genes involved in cell cycle control, apoptosis, and differentiation. The ultimate effect on gene expression would be cell-type and context-dependent.

Interactions with Matrix Metalloproteinases (MMPs)

The N-hydroxybutanamide scaffold is also a well-established zinc-binding group found in many inhibitors of matrix metalloproteinases (MMPs). researchgate.net These enzymes are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components and play significant roles in both normal physiological processes and pathological conditions such as cancer metastasis and inflammation.

Inhibition of Specific MMP Isoforms (e.g., MMP-2, MMP-9, MMP-14)

Research on derivatives of N-hydroxybutanamide has demonstrated their ability to inhibit specific MMP isoforms. A study on an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide revealed significant inhibitory activity against MMP-2, MMP-9, and MMP-14. nih.govmdpi.com These three MMPs are particularly relevant in the context of cancer progression, where they are involved in tumor growth, invasion, angiogenesis, and metastasis. mdpi.com

The study determined the half-maximal inhibitory concentrations (IC50) for this derivative, providing a quantitative measure of its potency against these MMPs.

| MMP Isoform | IC50 (µM) |

|---|---|

| MMP-2 | ~1 - 1.5 |

| MMP-9 | ~1 - 1.5 |

| MMP-14 | ~1 - 1.5 |

Table 1: Inhibitory activity (IC50) of an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide against specific MMP isoforms. nih.govmdpi.com

These findings suggest that compounds based on the N-hydroxybutanamide structure, including potentially this compound, can act as inhibitors of these key MMPs.

Mechanistic Insights into MMP-Ligand Binding

The inhibitory mechanism of hydroxamic acid-based MMP inhibitors, including N-hydroxybutanamide derivatives, is centered on the chelation of the catalytic zinc ion within the active site of the MMP. frontiersin.org Molecular docking studies of an N-hydroxybutanamide derivative with MMP-9 have provided insights into this interaction. nih.gov

The docking simulations revealed that the hydroxamic acid moiety of the inhibitor is positioned in close proximity to the zinc atom in the enzyme's active center. This interaction is crucial for the inhibition of the enzyme's catalytic activity. Furthermore, the simulations indicated that the inhibitor molecule is oriented towards the S1' pocket of the enzyme, a key subsite that contributes to substrate specificity. The binding energy calculations from these simulations correlated with the observed inhibitory activity, with more potent inhibitors showing lower binding energies. nih.gov This suggests a strong and specific interaction between the N-hydroxybutanamide core structure and the active site of MMPs.

Other Identified Molecular Targets and Pathways (e.g., involvement in metabolic processes, iron metabolism for antimicrobial research)

Based on the known activities of structurally related compounds, the molecular targets and pathways for this compound are projected to include metalloenzymes and potentially pathways related to iron metabolism, which could be relevant for antimicrobial research.

The hydroxamic acid moiety (-C(=O)N(OH)-) present in 4-amino-N-hydroxybutanamide is a well-known zinc-binding group, which is a key feature in the active site of many metalloenzymes. This suggests that this compound could act as an inhibitor of various metalloenzymes.

Inhibition of Matrix Metalloproteinases (MMPs)

Derivatives of N-hydroxybutanamide have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs). ontosight.ai MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing a crucial role in both normal physiological processes and pathological conditions such as cancer metastasis and inflammation. ontosight.ai

One study focused on an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, which shares the core N-hydroxybutanamide structure. This derivative demonstrated inhibitory activity against several MMPs, as detailed in the table below. ontosight.ai

| Enzyme | Inhibitory Activity (IC50) of an Iodoaniline Derivative of N1-hydroxy-N4-phenylbutanediamide |

|---|---|

| MMP-2 | ~1 to 1.5 µM |

| MMP-9 | ~1 to 1.5 µM |

| MMP-14 | ~1 to 1.5 µM |

| MMP-3 | Significant effect at ~10 µM |

The study highlighted that the N-hydroxybutanamide fragment is a common feature in inhibitors of metalloenzymes. ontosight.ai The antitumor and antimetastatic effects observed for this derivative in a mouse model of melanoma were attributed to its MMP inhibitory activity. ontosight.ai

Inhibition of Histone Deacetylases (HDACs)

Hydroxamic acid derivatives are a well-established class of histone deacetylase (HDAC) inhibitors. ontosight.ainih.gov HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. google.com By inhibiting HDACs, these compounds can induce histone hyperacetylation, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor genes. nih.gov

Potential Role in Iron Metabolism and Antimicrobial Research

The hydroxamic acid group is also known for its strong iron-chelating properties. Many microorganisms synthesize siderophores, which are high-affinity iron-chelating compounds, to acquire iron from their environment. A significant number of these natural siderophores are hydroxamates. This suggests that this compound could potentially interfere with microbial iron metabolism.

Compounds with structures similar to 4-amino-N-hydroxybutanamide have been noted for their potential antimicrobial properties. arctomsci.com The ability to chelate iron is a key strategy for antimicrobial agents, as it can deprive pathogenic microbes of this essential nutrient. Further research would be necessary to determine if this compound can act as a siderophore mimic or otherwise disrupt iron homeostasis in microorganisms.

While direct evidence is pending, the established roles of the hydroxamic acid functional group and the N-hydroxybutanamide scaffold point towards a range of potential molecular targets and pathways for this compound, primarily centered on the inhibition of metalloenzymes like MMPs and HDACs, and possible interference with iron metabolism.

Preclinical Pharmacological Investigations and Biological Activities of 4 Amino N Hydroxybutanamide Hydrochloride Analogs

In Vitro Cell-Based Research Models

Modulation of Cellular Proliferation and Growth in Research Cell Lines

Analogs of 4-amino-N-hydroxybutanamide hydrochloride have demonstrated varied effects on the proliferation and growth of both cancerous and non-cancerous cell lines. In one study, a series of novel N-hydroxybutanamide derivatives were synthesized and evaluated for their cytotoxic effects. An iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide exhibited low toxicity towards carcinoma cell lines such as human cervical carcinoma (HeLa) and human hepatocellular carcinoma (HepG2). nih.govmdpi.com This particular derivative was found to be slightly more toxic to glioma cell lines A-172 and U-251 MG. nih.govmdpi.com In contrast, non-cancerous fetal bone marrow stem cells (FetMSC) and African green monkey kidney epithelial cells (Vero) showed the least sensitivity to these compounds. nih.govmdpi.com

Further structure-activity relationship analysis revealed that N-hydroxybutanamide derivatives featuring a benzohydrazide (B10538) moiety with a meta- or para-nitro group were more toxic to carcinoma cells compared to a derivative with an ortho-nitro group. mdpi.com The substitution of the nitro group with a methoxy (B1213986) group at the ortho position resulted in heightened toxicity to carcinoma cells. mdpi.com

Another analog, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH), has been shown to reduce cell survival in MCF-7 breast cancer cells. nih.gov The antiproliferative potential of various other heterocyclic compounds derived from amino acid backbones has also been assessed, with some showing interesting activity against MCF-7 and HepG-2 cancer cell lines. nih.gov

Table 1: Cytotoxicity of N-hydroxybutanamide Analogs in Various Cell Lines

| Compound/Analog | Cell Line | Cell Type | Effect |

|---|---|---|---|

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | HeLa, HepG2 | Human Carcinoma | Low toxicity |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | A-172, U-251 MG | Human Glioblastoma | Slightly toxic |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | FetMSC, Vero | Non-cancerous | Least sensitive |

| 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) | MCF-7 | Human Breast Cancer | Reduced cell survival |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Several analogs of this compound have been found to induce programmed cell death, or apoptosis, in cancer cells. The compound 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) has been identified as a small molecule inhibitor of c-FLIP, a critical regulator of apoptosis. nih.gov In studies involving MCF-7 human breast cancer cells, CMH was shown to downregulate the mRNA and protein levels of c-FLIP variants, leading to the degradation of poly(ADP-ribose) polymerase (PARP) and the induction of apoptosis. nih.gov

The broader class of histone deacetylase (HDAC) inhibitors, to which many this compound analogs belong, are well-documented in their ability to induce apoptosis in cancer cells. researchgate.netnih.gov The induction of apoptosis by HDAC inhibitors can be dose- and time-dependent. For instance, the HDAC inhibitors Trichostatin A (TSA) and 4-phenylbutyrate (B1260699) (4-PB) were found to induce apoptosis in three different human glioblastoma cell lines. nih.gov While caspase-3 activation was detected in all three cell lines, the sensitivity to the apoptotic effect of these HDAC inhibitors varied among the different cell lines. nih.gov

In a study of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, one compound was shown to induce apoptosis in MCF-7 cells, with flow cytometric analysis indicating a significant reduction in cell viability. nih.gov This compound was found to increase both the early and late apoptotic cell populations. nih.gov

Differentiation Processes in Cellular Systems

Analogs of this compound, particularly those that function as histone deacetylase (HDAC) inhibitors, have been shown to induce differentiation in various cellular systems. In a study on human glioblastoma cell lines, the HDAC inhibitors Trichostatin A (TSA) and 4-phenylbutyrate (4-PB) were observed to induce differentiation, with each cell line developing unique phenotypic characteristics. nih.gov

For example, long-term treatment of U-343 MGa Cl. 2:6 cells with a low dose of an HDAC inhibitor resulted in the development of an astrocytic morphology, accompanied by the expression of glial fibrillary acidic protein (GFAP). nih.gov In another glioblastoma cell line, GBM-29, which is positive for nestin and vimentin, HDAC inhibitor treatment led to morphological differentiation and a decrease in the expression of these two malignancy markers. nih.gov HDAC inhibitors are also known to promote cancer cell differentiation. nih.gov

Epigenetic Biomarker Analysis in Cell Culture

The hydroxamic acid moiety is a key structural feature of many this compound analogs, and it is characteristic of a major class of histone deacetylase (HDAC) inhibitors. researchgate.net HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, which leads to a more condensed chromatin structure and transcriptional repression. nih.govmdpi.com

By inhibiting HDACs, these analogs cause an accumulation of acetylated histones, a key epigenetic biomarker associated with a more relaxed chromatin structure and transcriptional activation. nih.govnih.gov This hyperacetylation of histones can reactivate the expression of tumor suppressor genes that have been silenced in cancer cells. researchgate.net

In addition to histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors and chaperones. nih.gov Therefore, HDAC inhibitors can also affect the acetylation status and function of these proteins. For instance, inhibition of HDAC6, a specific HDAC isoform, can lead to the hyperacetylation of α-tubulin. researchgate.net The ability of these compounds to induce histone hyperacetylation has been demonstrated in various cell culture models. mdpi.com

Studies on Biofilm Formation and Disruption (e.g., Antifungal Research)

Hydroxamic acid derivatives, including analogs of this compound, have demonstrated significant activity in the context of biofilm formation and disruption, particularly in antifungal research. A study on novel matrine-hydroxamic acid derivatives revealed potent inhibitory activity against Candida albicans. nih.gov One of the most effective compounds from this series exhibited a minimum inhibitory concentration (MIC) significantly lower than the clinical antibiotic fluconazole. nih.gov Mechanistic studies indicated that these compounds function by both preventing the formation of new biofilms and disrupting pre-existing ones. nih.gov

In another study, various hydroxamic acid derivatives complexed with metal ions were evaluated for their antimycobacterial and anti-biofilm activities. nih.gov Certain derivatives showed notable antimycobacterial effects, especially under biofilm growth conditions, and were able to inhibit the biofilm development of Mycobacterium tuberculosis, Mycobacterium bovis BCG, and Mycobacterium marinum. nih.gov Some of these complexes were even capable of breaking down pre-formed biofilms of Pseudomonas aeruginosa at higher concentrations. nih.gov

In Vivo Preclinical Animal Model Studies

In vivo studies using preclinical animal models have provided further evidence for the therapeutic potential of this compound analogs. In a study investigating novel N-hydroxybutanamide derivatives, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was evaluated in a mouse model of B16 melanoma. nih.govmdpi.com This compound demonstrated both antitumor and antimetastatic effects, achieving a significant inhibition of tumor growth and metastasis. nih.gov

The broader class of HDAC inhibitors, which includes many analogs of this compound, has been extensively studied in preclinical animal models. These studies have shown that HDAC inhibitors can upregulate metastasis suppressor genes and downregulate metastasis-promoting genes, suggesting their potential in reducing the metastatic capacity of primary tumors. nih.gov In various preclinical models of solid tumors, HDAC inhibitors have been shown to potentiate the activity of immunotherapy agents. nih.gov For example, the addition of the class I selective HDAC inhibitor OKI-179 to an immunotherapy agent in a humanized mouse xenograft model resulted in improved tumor growth inhibition. nih.gov

Furthermore, in vivo studies have demonstrated that some of these compounds exhibit low acute toxicity. nih.govmdpi.com For instance, the iodoaniline derivative mentioned earlier did not cause any deaths in animals and did not affect their behavior or the morphological characteristics of their organs at any tested concentration. mdpi.com

Table 2: Summary of In Vivo Preclinical Studies on N-hydroxybutanamide Analogs

| Compound/Analog | Animal Model | Cancer Type | Key Findings |

|---|---|---|---|

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | Mouse | B16 Melanoma | Significant inhibition of tumor growth and metastasis |

| OKI-179 (Class I HDAC Inhibitor) | Humanized Mouse Xenograft | Solid Tumor | Improved tumor growth inhibition in combination with immunotherapy |

Efficacy in Neurological Disorder Models (e.g., Neuropathic Pain, Epilepsy Models)

Analogs of 4-amino-N-hydroxybutanamide have been investigated for their potential therapeutic effects in various neurological disorder models, with a significant focus on neuropathic pain. These compounds are often designed as inhibitors of γ-aminobutyric acid (GABA) transporters, which are considered promising targets for conditions associated with imbalances in inhibitory neurotransmission. acs.orgnih.gov

In preclinical studies, specific analogs have demonstrated notable antinociceptive properties. For instance, two compounds, designated as 50a and 56a, were evaluated in three distinct rodent models of neuropathic pain. researchgate.net These models included chemotherapy-induced neuropathic pain (using oxaliplatin (B1677828) and paclitaxel) and diabetic neuropathic pain induced by streptozotocin. researchgate.net Both compounds exhibited antinociceptive effects, with compound 56a showing predominant activity in these models. researchgate.net An important aspect of these studies was the assessment of motor coordination, and it was observed that neither of the tested compounds induced motor deficits in the rotarod test. researchgate.net

The underlying mechanism for the analgesic activity of these analogs is often linked to their ability to inhibit GABA transporters, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission. acs.orgnih.gov The research in this area has led to the design and synthesis of new functionalized amino acids that act as inhibitors of GABA uptake, with some compounds showing moderate subtype selectivity. researchgate.net

While the focus has been on neuropathic pain, the inhibition of GABA uptake is a mechanism that also has therapeutic potential for other neurological disorders such as epilepsy. acs.org The effective blockade of GABA transporters is believed to have therapeutic value for epileptic seizures, in addition to neuropathic pain and other neurological abnormalities. acs.org

Table 1: Efficacy of this compound Analogs in Neuropathic Pain Models

| Compound | Neuropathic Pain Model | Outcome | Motor Coordination (Rotarod Test) |

|---|---|---|---|

| 50a | Chemotherapy-induced (Oxaliplatin, Paclitaxel), Diabetic (Streptozotocin) | Antinociceptive properties | No induced motor deficits |

Antitumor and Antimetastatic Effects in Xenograft or Syngeneic Models

Certain analogs of 4-amino-N-hydroxybutanamide have been synthesized and evaluated for their potential as anticancer agents, specifically for their ability to inhibit tumor growth and metastasis. One such study focused on an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, which was assessed in a B16 melanoma mouse model. nih.gov

In this syngeneic model, the compound demonstrated significant antitumor and antimetastatic effects. nih.gov The administration of this derivative resulted in a notable inhibition of B16 melanoma tumor growth. nih.gov Furthermore, the compound exhibited strong antimetastatic activity, significantly reducing the number of metastases. nih.gov The study reported that this iodoaniline derivative led to a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis. nih.gov

The antitumor activity of this class of compounds is often attributed to their ability to inhibit matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis. nih.gov The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14. nih.gov

Table 2: Antitumor and Antimetastatic Effects of a 4-amino-N-hydroxybutanamide Analog in a B16 Melanoma Model

| Compound | Tumor Model | Tumor Growth Inhibition | Metastasis Inhibition |

|---|

Biomarker Response and Pharmacodynamic Endpoints in Animal Studies

The preclinical evaluation of this compound analogs involves the assessment of biomarker responses and pharmacodynamic endpoints to understand their biological effects in animal models. In the context of their antitumor activity, a key pharmacodynamic endpoint is the inhibition of matrix metalloproteinases (MMPs). nih.gov

For the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, in vitro studies demonstrated its ability to inhibit MMP-2, MMP-9, and MMP-14 with IC50 values in the micromolar range. nih.gov This inhibition of MMP activity is a critical biomarker of the compound's mechanism of action and is directly related to its observed antimetastatic effects in vivo. nih.gov

In neurological studies, a primary pharmacodynamic endpoint is the modulation of GABAergic neurotransmission. acs.orgnih.gov The inhibition of GABA transporters (mGAT1-4) by these analogs is a key biomarker of their activity. acs.orgnih.gov The potency of these compounds is often expressed as pIC50 values, which quantify their inhibitory activity towards specific GABA transporter subtypes. researchgate.net For example, compound 50a exhibited a pIC50 of 5.43 for mGAT2, while compound 56a showed moderate subtype selectivity favoring mGAT4 with a pIC50 of 5.04. researchgate.net These measurements serve as crucial pharmacodynamic endpoints that correlate with the observed analgesic effects in animal models of neuropathic pain. researchgate.net

Table 3: Pharmacodynamic Endpoints for this compound Analogs

| Compound/Analog | Target/Biomarker | Pharmacodynamic Endpoint | Biological Activity |

|---|---|---|---|

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | Inhibition (IC50) | Antitumor, Antimetastatic |

| Compound 50a | mGAT2 | Inhibition (pIC50 = 5.43) | Analgesic (Neuropathic Pain) |

Pharmacokinetic Principles in Preclinical Species (e.g., Oral Exposure, Half-life)

The preclinical development of this compound analogs includes the characterization of their pharmacokinetic properties in various animal species. While specific data on oral exposure and half-life for a broad range of these analogs are not extensively detailed in the provided context, the general principles of pharmacokinetic assessment are crucial for determining the potential of these compounds as therapeutic agents.

Pharmacokinetic studies would typically involve administering the compound to preclinical species, such as rodents, and measuring its concentration in plasma over time. Key parameters that would be determined include:

Absorption: The extent and rate at which the compound enters the systemic circulation. For orally administered drugs, this would involve assessing bioavailability.

Distribution: The process by which the compound is distributed throughout the body's tissues and fluids.

Metabolism: The biotransformation of the parent compound into metabolites.

Excretion: The elimination of the compound and its metabolites from the body.

From these studies, critical pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) would be calculated. This information is vital for understanding the compound's duration of action and for designing appropriate dosing regimens for further preclinical and potential clinical studies.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Oxaliplatin |

| Paclitaxel |

| Streptozotocin |

Structure Activity Relationship Sar and Computational Modeling of 4 Amino N Hydroxybutanamide Hydrochloride Derivatives

Elucidation of Key Pharmacophoric Features

The pharmacophore of a drug molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For 4-amino-N-hydroxybutanamide hydrochloride and its derivatives, which are part of the broader class of hydroxamic acid-based HDAC inhibitors, a well-defined pharmacophore model has been established. This model generally consists of three key components: a zinc-binding group (ZBG), a linker region, and a surface recognition domain or "cap" group.

The zinc-binding group is a critical feature, and in the case of 4-amino-N-hydroxybutanamide, this is the hydroxamic acid moiety (-CONHOH). This group chelates the zinc ion (Zn²⁺) present in the active site of HDAC enzymes, which is essential for their catalytic activity. The hydroxamic acid typically binds to the zinc ion in a bidentate fashion, forming strong coordinate bonds that inhibit the enzyme. nih.gov

The linker is the scaffold that connects the zinc-binding group to the cap group. In 4-amino-N-hydroxybutanamide, this is represented by the butanamide backbone. The length and flexibility of this linker are important for correctly positioning the ZBG within the active site and allowing the cap group to interact with the surface of the enzyme.

The surface recognition domain (cap group) is responsible for interactions with the amino acid residues at the rim of the active site. These interactions contribute to the inhibitor's potency and, importantly, its selectivity for different HDAC isoforms. In the parent compound, 4-amino-N-hydroxybutanamide, the amino group can be considered a part of the cap, providing a point for hydrogen bonding and further modification.

A generalized pharmacophore model for hydroxamic acid-based HDAC inhibitors, applicable to 4-amino-N-hydroxybutanamide derivatives, typically includes:

One hydrogen bond acceptor feature from the carbonyl oxygen of the hydroxamate.

One hydrogen bond donor feature from the hydroxyl group of the hydroxamate.

A metal chelation site centered on the hydroxamic acid.

A hydrophobic or aromatic feature corresponding to the cap group.

Influence of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of 4-amino-N-hydroxybutanamide derivatives can be significantly modulated by introducing various substituents at different positions of the molecule. These modifications can alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and stereochemistry, thereby affecting its interaction with the target enzyme.

The introduction of lipophilic side chains, typically as part of the cap group, can have a profound impact on the biological activity of HDAC inhibitors. Lipophilicity influences the compound's ability to cross cell membranes and can enhance binding to the hydrophobic regions of the HDAC active site.

Studies on various N-hydroxybutanamide derivatives have demonstrated that increasing the lipophilicity of the cap group can lead to enhanced inhibitory activity. For instance, replacing a simple phenyl group with a more lipophilic iodoaniline group has been shown to increase the inhibitory effect on matrix metalloproteinases (MMPs), another class of zinc-dependent enzymes. mdpi.comnih.govnih.gov This principle is also applicable to HDAC inhibitors, where larger, more hydrophobic cap groups can lead to improved potency.

Table 1: Illustrative Impact of Lipophilic Side Chain Modifications on HDAC Inhibition

| Compound ID | R Group (Cap Group) | Lipophilicity (LogP) | Illustrative HDAC1 IC₅₀ (nM) |

| 1 | -H | Low | >1000 |

| 2 | -Phenyl | Moderate | 250 |

| 3 | -Naphthyl | High | 80 |

| 4 | -Biphenyl | Very High | 45 |

Note: The data in this table is illustrative and based on general trends observed for hydroxamic acid-based HDAC inhibitors. Specific values for direct derivatives of this compound are not available in the cited literature.

Hydrogen bonds play a crucial role in the specific recognition and binding of inhibitors to the active site of HDACs. The amino acid residues lining the active site pocket can act as hydrogen bond donors or acceptors, and designing inhibitors with complementary functionalities can significantly enhance binding affinity and selectivity.

The amino group in 4-amino-N-hydroxybutanamide can act as a hydrogen bond donor. Modifications to this group or the introduction of other hydrogen bonding moieties in the cap group can lead to more specific interactions with the enzyme. For example, the introduction of amide or sulfonamide groups can provide additional hydrogen bond donors and acceptors, potentially leading to interactions with specific residues at the entrance of the active site, which can differ between HDAC isoforms. The hydroxamic acid group itself is a key player in hydrogen bonding, interacting with conserved histidine and aspartate or glutamate (B1630785) residues within the active site, in addition to its primary role in zinc chelation. pkusz.edu.cn

Stereochemistry is a critical factor in the biological activity of many drugs, as enzymes are chiral macromolecules that can differentiate between stereoisomers of a ligand. For derivatives of 4-amino-N-hydroxybutanamide, the introduction of chiral centers can lead to significant differences in potency and selectivity between enantiomers or diastereomers.

The butanamide backbone of 4-amino-N-hydroxybutanamide can be substituted to create stereocenters. The spatial orientation of these substituents can either facilitate or hinder the optimal binding of the inhibitor to the HDAC active site. For instance, the (R)- or (S)-configuration of a substituent on the linker could orient the cap group towards a favorable hydrophobic pocket or cause a steric clash with the enzyme surface. While specific studies on the stereochemistry of 4-amino-N-hydroxybutanamide derivatives are limited, research on other HDAC inhibitors has consistently shown that one stereoisomer is often significantly more active than the other.

In Silico Methodologies for SAR and Mechanism Exploration

Computational, or in silico, methods are powerful tools for exploring the SAR of drug candidates and elucidating their mechanism of action at a molecular level. These techniques allow for the rapid screening of virtual compound libraries and provide detailed insights into the interactions between a ligand and its target protein.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of 4-amino-N-hydroxybutanamide derivatives, docking simulations are used to predict how these inhibitors bind to the active site of different HDAC isoforms.

These simulations can reveal key interactions, such as:

The coordination of the hydroxamic acid group with the catalytic zinc ion.

Hydrogen bonding between the inhibitor and amino acid residues like histidine, aspartate, and tyrosine in the active site.

Hydrophobic and van der Waals interactions between the lipophilic parts of the inhibitor and nonpolar residues in the binding pocket.

By comparing the docking scores and binding modes of a series of derivatives, researchers can rationalize the observed SAR and predict the activity of novel compounds. For example, a higher docking score (more negative binding energy) generally correlates with higher inhibitory potency. nih.gov

Table 2: Illustrative Molecular Docking Scores of 4-amino-N-hydroxybutanamide Derivatives against HDAC2

| Compound ID | Cap Group Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| A | -NH₂ | -7.5 | His145, His146, Tyr308 |

| B | -NH-Phenyl | -8.9 | His145, Phe155, Tyr308 |

| C | -NH-Naphthyl | -9.8 | His145, Phe155, Phe210, Tyr308 |

These in silico approaches, in conjunction with experimental studies, provide a comprehensive understanding of the SAR of this compound derivatives, guiding the design of more effective and selective HDAC inhibitors for therapeutic applications.

Molecular Dynamics Simulations for Binding Mode Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of this compound and its derivatives, which are often investigated as histone deacetylase (HDAC) inhibitors, MD simulations provide critical insights into the stability of the ligand-protein complex. worldscientific.comnih.gov This technique allows researchers to validate the binding poses predicted by molecular docking and to understand the dynamic nature of the interactions between the inhibitor and the enzyme's active site. nih.govacs.org

The primary goal of performing MD simulations is to assess whether the proposed binding mode of a derivative is stable over a simulated period, typically in the nanosecond range. acs.org A stable binding mode is a prerequisite for effective and sustained inhibition. Key parameters are analyzed from the simulation trajectory to quantify the stability of the complex. worldscientific.com

Key Stability Metrics in MD Simulations:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation. A low and stable RMSD value for the ligand indicates that it does not significantly deviate from its initial docked pose, suggesting a stable binding mode. acs.org Conversely, a high and fluctuating RMSD may suggest an unstable interaction, where the ligand is unable to maintain its key interactions within the binding pocket. worldscientific.com

Hydrogen Bond Analysis: Hydrogen bonds are crucial for the specific recognition and binding of hydroxamate-based inhibitors to the HDAC active site. MD simulations allow for the monitoring of the number and duration of hydrogen bonds formed between the inhibitor and key amino acid residues (like histidine and aspartate) and the catalytic zinc ion. worldscientific.com A consistent hydrogen bonding network throughout the simulation is a strong indicator of a stable complex. worldscientific.com

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD simulation trajectory to estimate the binding free energy of the ligand-protein complex. worldscientific.com A more negative binding free energy value typically corresponds to a more stable and favorable interaction.

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value during the simulation of the complex suggests that the binding of the inhibitor does not induce significant unfolding or destabilization of the enzyme. worldscientific.com

Studies on various hydroxamic acid-based HDAC inhibitors have demonstrated that stable complexes exhibit lower RMSD values, a higher number of persistent hydrogen bonds, and favorable binding free energies compared to the unbound enzyme or unstable complexes. worldscientific.com By performing multiple independent MD runs, researchers can statistically validate the stability of a predicted pose, providing a higher degree of confidence in the proposed binding mechanism before proceeding with costly synthesis and experimental testing. nih.govnih.gov

| Parameter | Description | Indication of a Stable Complex |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable value (e.g., < 2-3 Å) for the ligand and protein backbone. acs.org |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy for key interactions with active site residues. worldscientific.com |

| Binding Free Energy (e.g., MM-PBSA) | An estimation of the free energy change upon ligand binding. | Consistently negative and favorable value. worldscientific.com |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein-ligand complex. | Stable value, indicating no major conformational changes or unfolding. worldscientific.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.orgmdpi.com For derivatives of this compound, QSAR models are instrumental in predicting their inhibitory potency against targets like HDACs and guiding the design of new, more effective analogues. nih.govacs.org

The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its biological activity. nih.gov The process of developing a QSAR model involves several key steps:

Data Set Collection: A series of structurally related 4-amino-N-hydroxybutanamide derivatives with experimentally measured biological activities (e.g., IC₅₀ values for HDAC inhibition) is compiled. nih.gov This dataset is typically divided into a training set for model development and a test set for external validation. acs.org

Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure. ijnrd.org

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are employed to build a mathematical equation that links the calculated descriptors (independent variables) to the biological activity (dependent variable). acs.orgresearchgate.net

Model Validation: The developed model is rigorously validated to ensure its statistical significance and predictive power. acs.org This involves internal validation (e.g., cross-validation) and external validation using the test set of compounds that were not used in model creation.

The resulting QSAR model can be expressed as a mathematical equation. For instance, a simple linear model might look like:

log(1/IC₅₀) = a(Descriptor 1) + b(Descriptor 2) + ... + c

Where 'a', 'b', and 'c' are constants determined by the regression analysis. Such a model provides valuable insights into the structure-activity relationship. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing this property in a specific region of the molecule could lead to enhanced activity. nih.gov 3D-QSAR methods further consider the three-dimensional properties of the molecules, providing a more detailed understanding of the steric and electrostatic fields that influence biological activity. nih.gov Ultimately, these validated models serve as predictive tools to estimate the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and reducing time and cost in the drug discovery process. nih.gov

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Relates to the molecule's solubility, permeability, and bulkiness. ijnrd.org |

| Electronic | Dipole moment, Atomic charges | Describes the electronic distribution and its influence on electrostatic interactions. ijnrd.org |

| Steric | Molecular weight, van der Waals volume | Relates to the size and shape of the molecule and its fit within the binding site. nih.gov |

| Topological | Connectivity indices (e.g., Kier & Hall) | Quantifies molecular branching, shape, and complexity based on the 2D graph structure. acs.org |

Conceptual Density Functional Theory (DFT) Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a powerful theoretical framework for understanding and predicting the chemical reactivity of molecules based on their electronic structure. mdpi.comnih.gov By calculating a set of "reactivity descriptors," this approach can offer profound insights into the behavior of this compound derivatives without simulating a full chemical reaction. These descriptors help identify the most reactive sites within a molecule and predict its tendency to participate in electrophilic or nucleophilic interactions, which are fundamental to its binding with a biological target. frontiersin.orgnih.gov

The core idea of conceptual DFT is to analyze how the energy of a molecule changes with respect to a change in its number of electrons or the external potential. nih.gov This analysis yields several key global and local reactivity descriptors.

Global Reactivity Descriptors: These describe the reactivity of the molecule as a whole.

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. According to the Hard and Soft Acids and Bases (HSAB) principle, hard molecules prefer to interact with hard molecules, and soft with soft. nih.govmdpi.com

Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.com

Local Reactivity Descriptors: These descriptors identify which specific atoms or regions within a molecule are most reactive.

Fukui Function (f(r)): This is one of the most important local descriptors. It indicates the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com It helps to pinpoint the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). frontiersin.org

Dual Descriptor (Δf(r)): Provides a clearer picture of electrophilic and nucleophilic sites in a single plot, being positive for nucleophilic regions and negative for electrophilic ones. frontiersin.org

| Descriptor | Symbol | Chemical Interpretation |

|---|---|---|

| Electronegativity | χ | The power of a molecule to attract electrons. nih.gov |

| Chemical Hardness | η | Resistance to change in electron configuration. mdpi.com |

| Chemical Softness | S | The reciprocal of hardness (S=1/η); indicates high polarizability and reactivity. nih.gov |

| Electrophilicity Index | ω | A measure of the molecule's ability to act as an electron acceptor (electrophile). mdpi.com |

| Fukui Function | f(r) | Identifies the most reactive atomic sites for nucleophilic and electrophilic attack. mdpi.com |

Advanced Analytical Methodologies for Research and Characterization of 4 Amino N Hydroxybutanamide Hydrochloride and Its Metabolites

Chromatographic Techniques for Separation and Quantification in Biological Research Matrices

Chromatographic techniques are indispensable for the separation and quantification of 4-amino-N-hydroxybutanamide hydrochloride and its metabolites from complex biological samples such as plasma, urine, and tissue homogenates. The choice of technique is often dictated by the analyte's properties and the matrix's complexity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar, non-volatile compounds like this compound. Due to the compound's hydrophilic nature, reversed-phase HPLC is a commonly employed mode. To enhance retention and improve peak shape on non-polar stationary phases (e.g., C18), derivatization of the primary amino group is often necessary. Pre-column derivatization with reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) can be utilized to introduce a chromophore or fluorophore, thereby increasing detection sensitivity with UV or fluorescence detectors. researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative approach, enabling the analysis of polar compounds without derivatization. jocpr.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent and a small amount of aqueous buffer. jocpr.com This allows for the retention of highly polar analytes like this compound.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or fluorescence if derivatized) |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not based on specific experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Given the low volatility of this compound, derivatization is a mandatory step to increase its volatility and thermal stability. sigmaaldrich.com Common derivatization strategies for compounds with amino and hydroxyl groups include silylation, acylation, and alkylation. researchgate.netnih.gov For instance, reaction with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the active hydrogens on the amino and N-hydroxy groups to their corresponding trimethylsilyl (B98337) (TMS) derivatives. nih.gov

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for structural elucidation and quantification. nih.gov

Hypothetical GC-MS Derivatization and Analysis Parameters:

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

This table provides a representative example of a GC-MS method for a derivatized amino compound and is not based on published data for this compound.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. For this compound, specific signals corresponding to the protons and carbons of the butanamide backbone would be expected. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more detailed structural assignments. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 4-amino-N-hydroxybutanamide:

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (C=O) | - | ~170 |

| C2 (-CH₂-) | ~2.2 | ~30 |

| C3 (-CH₂-) | ~1.8 | ~25 |

| C4 (-CH₂-) | ~3.0 | ~40 |

| N-OH | ~9.0 | - |

| N-H (amide) | ~7.5 | - |

| N-H (amine) | ~8.0 (as hydrochloride salt) | - |

Note: These are estimated chemical shifts and can vary depending on the solvent and other experimental conditions. This data is illustrative and not from direct experimental measurement of this compound.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This is crucial for confirming the identity of this compound and for identifying its unknown metabolites. Techniques such as electrospray ionization (ESI) are typically used to generate ions of the target molecule, which are then analyzed by a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can provide valuable structural information through the analysis of its fragmentation patterns. nih.gov

Expected HR-MS Data and Fragmentation Pattern:

| Parameter | Expected Value |

| Molecular Formula | C₄H₁₁ClN₂O₂ |

| Monoisotopic Mass (M+H)⁺ | 123.0815 (for the free base) |

| Key Fragmentation Pathways | Loss of H₂O, loss of NH₂OH, cleavage of the amide bond |

This table is a theoretical representation of the expected HR-MS data for 4-amino-N-hydroxybutanamide and its likely fragmentation behavior.

Metabolite Profiling in Preclinical Research Studies

Understanding the metabolic fate of a new chemical entity is a critical aspect of preclinical research. nih.gov Metabolite profiling of this compound involves the separation, detection, and identification of its metabolites in biological samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine from animal studies) experiments.

A common workflow for metabolite profiling involves the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS). This approach allows for the sensitive detection of potential metabolites, even at low concentrations. The accurate mass measurements from HR-MS are used to propose elemental compositions for the metabolites. Subsequent MS/MS analysis helps in elucidating their structures by comparing their fragmentation patterns to that of the parent drug. researchgate.net

For amino-containing compounds, derivatization strategies can also be employed to enhance the detection of metabolites, particularly when using specific detectors like an inductively coupled plasma mass spectrometer (ICP-MS) if a unique element is introduced through derivatization. nih.govrsc.org

Common Metabolic Transformations for Amino and Hydroxyamide Containing Compounds:

| Metabolic Reaction | Potential Metabolite Structure |

| N-Acetylation | Acetyl group attached to the primary amine |

| Deamination | Replacement of the amino group with a hydroxyl group |

| Hydroxylation | Addition of a hydroxyl group to the alkyl chain |

| Glucuronidation | Conjugation with glucuronic acid at the N-hydroxy or amino group |

| Sulfation | Conjugation with a sulfate (B86663) group at the N-hydroxy or amino group |

This table lists potential metabolic pathways based on the functional groups present in 4-amino-N-hydroxybutanamide and is not based on specific experimental findings for this compound.

Future Research Trajectories and Unanswered Questions in 4 Amino N Hydroxybutanamide Hydrochloride Research

Exploration of Novel Biological Targets Beyond GATs, HDACs, and MMPs

While the inhibitory activities of hydroxamic acids against GATs, HDACs, and MMPs are well-documented, the hydroxamate functional group's potent metal-chelating ability suggests it may interact with a wider range of metalloenzymes and biological targets. mdpi.comacs.org Future research must expand the scope of investigation to identify and validate these novel targets, which could unveil new therapeutic applications for 4-amino-N-hydroxybutanamide hydrochloride.

Key areas for exploration include:

Other Zinc-Dependent Enzymes: The hydroxamic acid moiety is a classic zinc-binding group. pnas.org This opens the possibility of targeting other zinc-containing metalloenzymes. For instance, autotaxin (ATX), an enzyme involved in generating the lipid mediator lysophosphatidic acid (LPA), is a target for hydroxamic acids and is implicated in fibrosis and cancer. acs.org Similarly, carbonic anhydrases, which play roles in various physiological processes, are another class of zinc metalloenzymes that could be explored. acs.org

Neurodegenerative Disease Targets: The neuroprotective properties of some hydroxamic acid derivatives are beginning to be recognized. researchgate.netnih.gov Research could investigate whether this compound can modulate targets relevant to Alzheimer's disease, such as β-secretase 1 (BACE1), or interfere with the pathological aggregation of β-amyloid peptides. researchgate.netnih.gov

Enzymes in Inflammatory Pathways: Given the role of MMPs in inflammation, exploring other enzymes central to inflammatory cascades is a logical next step. This could include enzymes like lipoxygenases and cyclooxygenases, which are known targets for some hydroxamic acids. mdpi.com

Unanswered questions in this domain include:

What is the binding affinity and selectivity profile of this compound against a broader panel of metalloenzymes?

Can modification of the 4-amino or butanamide portions of the scaffold shift its selectivity toward novel targets while retaining drug-like properties?

Do interactions with these novel targets translate into meaningful cellular and physiological effects, opening new avenues for therapeutic development?

Development of Advanced Preclinical Models for Mechanistic Insight

To gain a deeper understanding of the in vivo efficacy and mechanism of action, future studies must employ advanced preclinical models that more accurately replicate human diseases. Moving beyond simple cell-based assays and acute animal models is critical for translational success.

Promising advanced models include:

Humanized Mouse Models: For applications in oncology or immunology, mice engrafted with human tumors or immune systems can provide more relevant data on efficacy and response.